molecular formula C9H4BrFO3 B3049852 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid CAS No. 2227206-54-2

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid

Cat. No. B3049852
CAS RN: 2227206-54-2
M. Wt: 259.03
InChI Key: LRLWRVKUGNQOAY-UHFFFAOYSA-N
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Description

“7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 2227206-54-2 . It has a molecular weight of 259.03 . The IUPAC name for this compound is 7-bromo-4-fluorobenzofuran-5-carboxylic acid .


Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of “7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid” is C9H4BrFO3 . The InChI key for this compound is LRLWRVKUGNQOAY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds are involved in various chemical reactions. For instance, 5-Bromobenzofuran is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine . This compound is shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . This makes them potential natural drug lead compounds .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them useful in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anti-Oxidative Activity

These compounds have been found to possess anti-oxidative properties . This suggests potential applications in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Anticancer Agents

Benzofuran compounds have been utilized in the development of anticancer agents . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Serotonin Receptor Binding

Some benzofuran compounds have been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro . This suggests potential applications in the treatment of psychiatric disorders.

Chemical Synthesis

Benzofuran compounds are used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years . This is conducive to the construction of complex benzofuran ring systems .

Drug Prospects

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

Future Directions

Benzofuran compounds, including “7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

7-bromo-4-fluoro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO3/c10-6-3-5(9(12)13)7(11)4-1-2-14-8(4)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLWRVKUGNQOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C(=C21)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245437
Record name 5-Benzofurancarboxylic acid, 7-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid

CAS RN

2227206-54-2
Record name 5-Benzofurancarboxylic acid, 7-bromo-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzofurancarboxylic acid, 7-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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